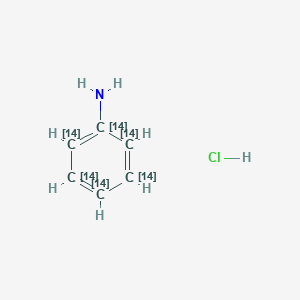

Aniline-UL-14C hydrochloride

Description

Fundamental Principles of Isotopic Labeling in Scientific Inquiry

Isotopic labeling is a powerful technique used in scientific research to trace the path of molecules through chemical reactions, metabolic pathways, or biological systems. wikipedia.org The fundamental principle involves replacing one or more atoms in a molecule with an isotope of the same element. wikipedia.orgcreative-proteomics.com Isotopes are variants of a particular chemical element that possess the same number of protons but a different number of neutrons, resulting in a different atomic mass. openmedscience.com This substitution creates a "labeled" compound that is chemically and biologically similar to its unlabeled counterpart but has distinct nuclear properties that make it detectable. creative-proteomics.com

The core idea is that the labeled molecule will behave almost identically to the natural molecule within a system, allowing researchers to track its journey, fate, and transformations. creative-proteomics.com There are two main types of isotopes used for labeling: stable isotopes and radioactive isotopes (radionuclides). numberanalytics.com Stable isotopes, such as ¹³C or ¹⁵N, are non-radioactive and can be detected based on their mass difference using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnumberanalytics.com

Radioactive isotopes, or radionuclides, are unstable and undergo radioactive decay, emitting radiation that can be detected with high sensitivity by instruments like scintillation counters or through autoradiography. wikipedia.orgheadwaybio.com This process is known as radiolabeling. wikipedia.org By tracing the radioactive signal, scientists can quantify minute amounts of the labeled substance and determine its location and concentration within a sample. headwaybio.com This methodology is crucial for elucidating reaction mechanisms, studying drug metabolism, and observing molecular dynamics. numberanalytics.commoravek.com

Strategic Importance of Carbon-14 (B1195169) Radiolabeling in Advanced Chemical and Biological Research

Among the various radionuclides used for labeling, Carbon-14 (¹⁴C) holds a position of particular strategic importance. openmedscience.comacs.org Carbon is the fundamental element of organic chemistry and forms the backbone of virtually all biological molecules. moravek.com By incorporating ¹⁴C into a molecule's carbon framework, the label becomes an integral part of the compound without altering its chemical structure or biological activity in any significant way. moravek.com

Several key properties make ¹⁴C an ideal choice for a wide range of research applications:

Long Half-Life: Carbon-14 has a long half-life of approximately 5,730 years. openmedscience.com This stability ensures that the labeled compound remains detectable throughout the duration of long-term experiments, such as environmental fate studies or extended metabolic investigations, without the need for decay correction. openmedscience.comselcia.com

Versatility: The ubiquity of carbon in pharmaceuticals, agrochemicals, and other industrial compounds makes ¹⁴C labeling a versatile tool applicable across numerous fields. openmedscience.comheadwaybio.com

Regulatory Acceptance: In pharmaceutical development, ¹⁴C is the regulatory isotope of choice for studies on Absorption, Distribution, Metabolism, and Excretion (ADME). headwaybio.comselcia.com These studies are critical for assessing the safety and efficacy of new drug candidates and are required by regulatory agencies worldwide. headwaybio.com

High Sensitivity: The detection of ¹⁴C decay allows for highly sensitive and quantitative analysis, enabling researchers to track the parent compound and its metabolites with precision. moravek.comselcia.com

These advantages establish ¹⁴C radiolabeling as a "gold standard" technology for tracking organic molecules in drug development, environmental science, and metabolic research. acs.org

Specific Utility of Aniline-UL-14C Hydrochloride as a Molecular Tracer in Scientific Investigations

This compound is a specific type of radiolabeled compound where all six carbon atoms of the aniline (B41778) ring are Carbon-14 isotopes, a configuration known as uniform labeling (UL). nih.govnih.gov It is the hydrochloride salt form of radiolabeled aniline, which is a foundational aromatic amine used in the synthesis of numerous chemicals. nih.govnih.gov

The primary utility of this compound is as a radiolabeled building block or precursor. nih.gov Researchers use it to synthesize more complex ¹⁴C-labeled molecules, thereby introducing the radioactive tracer into a specific part of the target compound—the phenyl ring. This strategy is essential for studies where the fate of the aniline-derived core of a larger molecule is under investigation.

Key applications include:

Environmental Fate and Metabolism Studies: It is used to synthesize ¹⁴C-labeled pesticides, herbicides, and pharmaceuticals to study their persistence, degradation, and bioaccumulation in soil, water, and ecosystems. nih.govresearchgate.net

Toxicology and Carcinogenesis Research: Labeled aniline derivatives are used to investigate mechanisms of toxicity, such as the formation of DNA and hemoglobin adducts, which can serve as biomarkers for exposure and effect. nih.gov

Synthesis of Labeled Antibiotics: A significant application is in the synthesis of radiolabeled sulfonamide antibiotics. By starting with this compound, scientists can produce antibiotics with a ¹⁴C-labeled phenyl ring to track their environmental behavior and transformation pathways. nih.gov

The stability of the ¹⁴C label within the aromatic ring ensures that the tracer remains with the core structure even as the molecule undergoes various metabolic transformations. selcia.com

Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1,2,3,4,5,6-¹⁴C₆)cyclohexatrienamine;hydrochloride | nih.gov |

| Molecular Formula | C₆H₈ClN | nih.gov |

| Molecular Weight | 141.54 g/mol | nih.gov |

| CAS Number | 128884-30-0 | chemicalbook.com |

| Canonical SMILES | [14CH]1=[14CH][14CH]=14CN.Cl | nih.gov |

| Labeling | Uniformly labeled (UL) with Carbon-14 on the phenyl ring | nih.gov |

Detailed Research Findings

A prominent application of this compound is its use as a starting material in the synthesis of radiolabeled sulfonamide antibiotics for environmental research. nih.gov Due to their widespread use, these antibiotics have become common environmental contaminants, making it crucial to understand their fate, transformation, and bioaccumulation in soil and water systems. nih.govresearchgate.net

In a study by Wu et al., commercially available uniformly [phenyl-ring-¹⁴C]-labeled aniline hydrochloride was used to prepare three different ¹⁴C-labeled sulfonamide antibiotics. nih.gov This research highlights the practical utility of the compound as a radiochemical precursor.

Synthesis of ¹⁴C-Labeled Sulfonamide Antibiotics

| Starting Material | Synthesized Compound | Yield for ¹⁴C Labeling | Purity | Research Purpose | Source |

| Aniline-UL-¹⁴C hydrochloride | [phenyl-ring-¹⁴C]-Sulfamethoxazole (SMX) | 5.0–22.5% | >98.0% | Study environmental behavior of the antibiotic | nih.govresearchgate.net |

| Aniline-UL-¹⁴C hydrochloride | [phenyl-ring-¹⁴C]-Sulfamonomethoxine (SMM) | 5.0–22.5% | >98.0% | Study environmental behavior of the antibiotic | nih.govresearchgate.net |

| Aniline-UL-¹⁴C hydrochloride | [phenyl-ring-¹⁴C]-Sulfadiazine (SDZ) | 5.0–22.5% | >98.0% | Study environmental behavior of the antibiotic | nih.govresearchgate.net |

The synthesis involved a multi-step process beginning with the acetylation of the [¹⁴C]-aniline hydrochloride. nih.gov The resulting labeled N-acetylaniline was then processed to create a key intermediate, labeled N-acetylsulfanilyl chloride. This intermediate was subsequently reacted with different aminoheterocycles to produce the final labeled sulfonamide antibiotics. nih.gov

The successful synthesis of these ¹⁴C-labeled antibiotics in milligram amounts and with high specific radioactivity enables detailed tracer studies. nih.gov These labeled compounds allow researchers to accurately track the degradation pathways and movement of these specific pollutants in complex environmental matrices, providing critical data for risk assessment and environmental management. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1,2,3,4,5,6-14C6)cyclohexatrienamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.ClH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H/i1+2,2+2,3+2,4+2,5+2,6+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCPOSDMTGQNKG-UJZMCJRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[14CH]1=[14CH][14CH]=[14C]([14CH]=[14CH]1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474408 | |

| Record name | Aniline-UL-14C hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36663-09-9 | |

| Record name | Aniline-UL-14C hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Radiochemical Production of Aniline Ul 14c Hydrochloride

Strategies for Uniform Carbon-14 (B1195169) Radiolabeling of Aromatic Systems

Achieving uniform carbon-14 labeling (UL) in an aromatic ring, where each carbon atom has an equal probability of being a ¹⁴C atom, presents a significant synthetic challenge. The primary strategies to achieve this begin with fundamental, small carbon-14 building blocks.

One of the most established methods for producing a uniformly labeled benzene (B151609) ring is the catalytic trimerization of [¹⁴C]acetylene. imist.macore.ac.uk This approach is foundational as it constructs the aromatic ring from a two-carbon precursor, ensuring that the ¹⁴C label is distributed throughout the resulting benzene molecule. The [¹⁴C]acetylene itself is typically derived from barium carbonate-[¹⁴C] (Ba[¹⁴C]CO₃), a primary product of nuclear reactors. nih.govacs.org

An alternative strategy involves starting with a commercially available, uniformly labeled precursor, such as [U-ring-¹⁴C]phenol. researchgate.net This simplifies the synthetic route significantly, as the uniformly labeled aromatic core is already formed. Subsequent chemical modifications can then be performed to convert the phenol (B47542) into the desired aniline (B41778). For instance, syntheses of various [U-ring-¹³C]- or [U-ring-¹⁴C]-labeled phenolic compounds have been successfully demonstrated starting from [U-ring-¹³C]- or [U-ring-¹⁴C]-labeled phenol. researchgate.net These strategies underscore the importance of accessing fundamental labeled building blocks for the synthesis of more complex molecules.

Identification and Utilization of Precursor Compounds in Radiosynthesis

The selection of an appropriate precursor is a critical decision in any radiosynthesis, balancing factors such as availability, cost, and the efficiency of subsequent reaction steps. In the context of producing derivatives of Aniline-UL-14C, commercially available Aniline-UL-14C hydrochloride itself often serves as the most direct precursor.

For instance, a study on the synthesis of typical sulfonamide antibiotics utilized commercially available uniformly [phenyl-ring-¹⁴C]-labeled aniline hydrochloride as the starting material. nih.gov This highlights that for many research applications requiring aniline derivatives, the direct use of pre-labeled aniline is a viable and efficient strategy, circumventing the need to perform the uniform labeling of the aromatic ring in-house. This approach significantly reduces the synthetic complexity and the handling of more volatile and potentially hazardous early-stage radioactive intermediates. The commercial availability of this compound with high radiochemical purity (e.g., 99%) and specific activity makes it a key starting material for a wide range of studies. nih.gov

Advanced Reaction Pathways for this compound Elaboration

Once a uniformly labeled benzene ring, [UL-¹⁴C]benzene, is obtained, a common and effective pathway to this compound involves a two-step process: nitration followed by reduction.

First, the [UL-¹⁴C]benzene undergoes electrophilic nitration. This is typically achieved by treating the benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.orgbyjus.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring to form [UL-¹⁴C]nitrobenzene. Reaction conditions, particularly temperature, must be carefully controlled to minimize the formation of dinitrated byproducts. libretexts.org

The second step is the reduction of the nitro group in [UL-¹⁴C]nitrobenzene to an amino group, yielding [UL-¹⁴C]aniline. A variety of reducing agents can be employed for this transformation. A classic and robust method is the Béchamp reduction, which uses iron filings in the presence of an acid, such as hydrochloric acid. semanticscholar.org This method is often favored in industrial-scale synthesis. For laboratory-scale radiosynthesis, other methods such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source can also be effective.

Finally, to obtain the hydrochloride salt, the resulting [UL-¹⁴C]aniline is treated with hydrochloric acid. This straightforward acid-base reaction yields the more stable and water-soluble this compound. semanticscholar.org

Methodologies for Ensuring Radiochemical Purity and Optimal Specific Activity

Ensuring the radiochemical purity and achieving the desired specific activity are paramount in the synthesis of radiolabeled compounds to guarantee the reliability of experimental data.

Radiochemical Purity: The radiochemical purity of this compound is defined as the percentage of the total radioactivity present in the form of the desired compound. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the radiochemical purity of radiolabeled compounds. nih.govresearchgate.net An HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column) and a radioactivity detector can separate the target compound from any radioactive impurities. nih.gov The purity is calculated by integrating the peak areas of the chromatogram corresponding to the product and any impurities. For example, commercially available this compound is often supplied with a radiochemical purity of ≥98% or even 99%, as determined by HPLC. nih.govalmacgroup.com

Specific Activity: Specific activity is a measure of the radioactivity per unit mass or mole of a compound. It is typically expressed in units such as millicuries per millimole (mCi/mmol) or gigabecquerels per millimole (GBq/mmol). The theoretical maximum specific activity for a compound with one ¹⁴C atom per molecule is approximately 62.4 mCi/mmol. For a uniformly labeled six-carbon ring like aniline, the theoretical maximum would be six times this value. However, in practice, the specific activity is often lower due to the isotopic dilution with stable ¹²C during the synthesis, starting from the Ba[¹⁴C]CO₃ which is not 100% ¹⁴C. nih.gov Commercially available this compound has been reported with specific activities in the range of 2.96 GBq/mmol. nih.gov

The following tables summarize typical data for this compound:

| Parameter | Typical Value | Method of Determination | Reference |

|---|---|---|---|

| Radiochemical Purity | ≥99% | HPLC | nih.gov |

| Parameter | Reported Value | Units | Reference |

|---|---|---|---|

| Specific Activity | 2.96 | GBq/mmol | nih.gov |

| Specific Activity | ~80 | mCi/mmol | nih.gov |

Considerations for Scalable Production in Research Environments

Scaling up the synthesis of this compound from microscale to amounts required for extensive research presents several challenges that must be carefully managed.

A primary consideration is the high cost and limited availability of the ¹⁴C starting materials, such as Ba[¹⁴C]CO₃. nih.govmanufacturingchemist.com This necessitates highly efficient synthetic routes to maximize the incorporation of the isotope into the final product and minimize radioactive waste. It is common practice to first perform "cold" runs of the entire synthesis using non-radioactive (¹²C) materials to optimize reaction conditions, yields, and purification procedures before committing the expensive labeled precursor.

Handling radioactive materials, especially volatile intermediates that may arise during synthesis, requires specialized facilities and adherence to strict safety protocols to prevent contamination and ensure personnel safety. The synthesis must be conducted in well-ventilated fume hoods or glove boxes designed for radiochemical work.

The purification of the final product on a larger scale can also be challenging. While methods like HPLC are excellent for analytical purposes, preparative HPLC may be required for larger quantities, which can be complex and time-consuming. Crystallization, if feasible, can be a more efficient method for purifying larger batches of the final hydrochloride salt.

Finally, the stability of the radiolabeled compound during storage is a concern. Radiolysis, the decomposition of the compound due to the energy emitted by the radioactive decay, can reduce its purity over time. manufacturingchemist.com To mitigate this, this compound is typically stored at low temperatures, often in solution to dissipate the energy, and its purity should be re-verified before use if stored for extended periods.

Advanced Analytical Techniques for Characterization and Quantification of Radiolabeled Aniline and Its Derivatives

Radiometric Detection and Quantification Methods for Carbon-14 (B1195169)

The fundamental principle behind tracking ¹⁴C-labeled compounds is the detection of the weak beta (β) particles emitted during the radioactive decay of ¹⁴C. radiocarbon.com Two primary methods dominate the landscape of ¹⁴C quantification: Liquid Scintillation Counting (LSC) and Accelerator Mass Spectrometry (AMS).

Liquid Scintillation Counting (LSC) is a widely used technique for quantifying the radioactivity of ¹⁴C-labeled samples. researchgate.net The process involves dissolving or suspending the sample in a liquid scintillation cocktail. revvity.com This cocktail contains a solvent and scintillators (fluors) that emit a flash of light (scintillation) when they interact with a beta particle emitted from the ¹⁴C atom. radiocarbon.com These light flashes are then detected and converted into an electrical pulse by photomultiplier tubes (PMTs). The rate of these pulses is proportional to the amount of radioactivity in the sample. nih.gov LSC is versatile and can be used for various sample types, including liquids, digested tissues, and extracts. revvity.comnih.gov

Accelerator Mass Spectrometry (AMS) is a more modern and significantly more sensitive technique for measuring ¹⁴C. uchicago.edu Unlike LSC, which counts the decay events, AMS directly counts the number of ¹⁴C atoms present in a sample relative to the stable carbon isotopes (¹²C and ¹³C). wikipedia.orgradiocarbon.com The process involves converting the sample carbon into graphite, which is then ionized. iaea.org These ions are accelerated to very high energies in a particle accelerator. radiocarbon.com This high energy allows for the separation of ¹⁴C from other ions and molecular isobars (like ¹³CH⁻ and ¹²CH₂⁻) that could interfere with the measurement, a key limitation in traditional mass spectrometry. wikipedia.orgtandfonline.com The exceptional sensitivity and specificity of AMS make it ideal for studies requiring the detection of extremely low levels of ¹⁴C, such as in microdosing studies or when only very small sample sizes are available. radiocarbon.comnih.gov

Table 1: Comparison of Liquid Scintillation Counting (LSC) and Accelerator Mass Spectrometry (AMS) for ¹⁴C Detection

| Feature | Liquid Scintillation Counting (LSC) | Accelerator Mass Spectrometry (AMS) |

| Principle | Detects beta particles from radioactive decay. radiocarbon.com | Directly counts ¹⁴C atoms. radiocarbon.com |

| Sensitivity | Lower; detects around 1 decay per minute. | Higher; 1,000 to 10,000 times more sensitive than decay counting. radiocarbon.com |

| Sample Size | Milligrams to grams. | Micrograms to milligrams. wikipedia.org |

| Measurement Time | Can be lengthy, depending on sample activity. | Shorter; a few hours per sample. radiocarbon.com |

| Interferences | Chemical and color quenching can reduce efficiency. | Isobaric interference (e.g., ¹⁴N) is effectively removed. wikipedia.org |

| Primary Use | Routine quantification in metabolism and environmental studies. researchgate.neteag.com | Radiocarbon dating, low-dose toxicology, and pharmacokinetics. wikipedia.orgradiocarbon.com |

| Cost & Complexity | Relatively lower cost and less complex instrumentation. | Higher cost and requires a large, complex facility (particle accelerator). uchicago.edu |

High-Resolution Chromatographic Separation Techniques for Radiolabeled Species

To analyze Aniline-UL-¹⁴C hydrochloride and its metabolites, the complex mixture from a biological or environmental sample must first be separated into its individual components. High-resolution chromatography is the method of choice for this purpose.

Liquid Chromatography Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of radiolabeled compounds from complex matrices like urine, plasma, and tissue extracts. eag.comoup.com Because aniline (B41778) and its derivatives can be polar and thermally unstable, HPLC is often preferred over gas chromatography as it typically does not require a derivatization step. chromatographyonline.comthermofisher.com

In a typical setup, a reversed-phase HPLC column (e.g., C18) is used to separate the compounds based on their hydrophobicity. eag.com A gradient elution program, often involving a mixture of an aqueous solvent (like water with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol), is employed to effectively resolve the parent aniline compound from its more polar metabolites. eag.complos.org For enhancing the analysis of trace-level analytes in water samples, on-line Solid-Phase Extraction (SPE) can be coupled with HPLC to pre-concentrate the aniline compounds, thereby increasing sensitivity. thermofisher.com

Table 2: Example HPLC Conditions for Separation of Aniline Derivatives

| Parameter | Condition |

| Column | Reversed-Phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient | Linear gradient from 5% B to 95% B over 30 minutes |

| Detection | UV at 238 nm and/or Radiometric Detector sigmaaldrich.com |

| Injection Volume | 10-100 µL |

Thin Layer Chromatography Applications

Thin-Layer Chromatography (TLC) is another valuable technique for the separation of ¹⁴C-labeled compounds. nih.gov It is often used as a complementary or screening method due to its simplicity and speed. For aniline and its derivatives, a TLC plate coated with a stationary phase like silica (B1680970) gel or a cyano-functionalized phase (CN F254s) can be used. sigmaaldrich.comacs.org

The sample is spotted onto the plate, which is then placed in a chamber containing a specific solvent system (eluent). sigmaaldrich.com The solvent moves up the plate by capillary action, separating the sample components based on their differential partitioning between the stationary and mobile phases. After separation, the location of the radiolabeled spots can be determined by methods like autoradiography or by scanning the plate with a radio-TLC scanner. nih.govacs.org

Table 3: Example TLC System for Separation of Aniline Compounds

| Parameter | Condition |

| Plate | HPTLC pre-coated plate CN F254s sigmaaldrich.com |

| Eluent (Mobile Phase) | n-hexane : toluene (B28343) : acetone (B3395972) (70:25:5, v/v/v) sigmaaldrich.com |

| Migration Distance | 7 cm sigmaaldrich.com |

| Detection | UV visualization at 254 nm and/or radio-TLC scanner acs.org |

Coupling Chromatographic Methods with Radiometric Detection

The true power of chromatography in radiolabeled studies is realized when it is coupled directly with a radiometric detector. This hyphenated approach allows for real-time monitoring of the radioactivity as the separated components elute from the column or are scanned on a plate.

For HPLC, this is achieved by connecting the column outlet to a radio-flow detector. chromatographyonline.com In this setup, the eluent from the HPLC is mixed with a liquid scintillation cocktail before passing through a flow cell positioned between photomultiplier tubes. eag.com This allows for the generation of a radio-chromatogram, which shows peaks corresponding to the radioactive components. researchgate.net This on-line detection provides immediate information on the metabolic profile of the ¹⁴C-labeled aniline. acs.org An alternative, often more sensitive method, involves collecting fractions of the HPLC eluent at specific time intervals, adding a scintillant to each fraction, and then counting them offline using a liquid scintillation counter. eag.com

Modern systems known as Liquid Chromatography-Accurate Radioisotope Counting (LC-ARC) utilize a stop-flow controller. oup.comacs.org This technology can stop the flow when a radioactive peak is detected, allowing for a longer counting time for that specific fraction, which dramatically improves sensitivity compared to conventional flow-through detectors. oup.comacs.org

For TLC, specialized scanners are used to move the plate under a detector that quantifies the radioactivity at each position, creating a profile of the separated radiolabeled spots. acs.org

Spectroscopic and Mass Spectrometric Approaches for Isotope Tracing and Metabolite Identification

While radiometric detection quantifies the ¹⁴C label, it does not provide structural information about the metabolites. To identify the chemical structure of the transformation products of Aniline-UL-¹⁴C hydrochloride, chromatographic methods are coupled with spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS), is a powerful tool for metabolite identification. nih.gov As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. The instrument provides the mass-to-charge ratio (m/z) of the parent ion of the metabolite. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting pattern of daughter ions provides clues to the molecule's structure. shu.ac.ukmdpi.com For example, the identification of hydroxylated or N-acetylated aniline metabolites can be confirmed by the characteristic mass shifts from the parent compound. plos.orgshu.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used, particularly for complex structural elucidation. Techniques like HPLC-NMR allow for the direct acquisition of NMR spectra from the peaks isolated by HPLC. nih.gov Studies on fluorinated aniline analogues have demonstrated the utility of ¹⁹F-NMR, in combination with ¹H-NMR, to identify the precise location of metabolic modifications on the aromatic ring. shu.ac.uknih.govnih.gov

Accelerator Mass Spectrometry (AMS) also plays a role in metabolite profiling, especially in human studies where very low doses are administered. tandfonline.com Following HPLC separation, fractions can be analyzed by AMS to provide highly precise quantification of ¹⁴C levels in each metabolite, even those present at extremely low concentrations. nih.gov

Table 4: Examples of Identified Aniline Metabolites and Analytical Techniques Used

| Parent Compound | Identified Metabolite | Analytical Technique(s) |

| 3-Fluoroaniline | 2-Fluoro-4-acetamidophenol-sulfate | HPLC-Radiometric, UPLC-MS, ¹⁹F-NMR nih.gov |

| 3-Chloro-4-fluoroaniline | 2-Amino-4-chloro-5-fluorophenyl sulfate | HPLC-MS/MS, ¹⁹F-NMR, HPLC-ICPMS shu.ac.uk |

| 3-Chloro-4-fluoroaniline | 2-Acetamido-4-chloro-5-fluorophenyl glucuronide | HPLC-MS/MS, ¹⁹F-NMR, HPLC-ICPMS shu.ac.uk |

| 4-Trifluoromethoxyaniline | Sulfated ring-hydroxylated metabolite | ¹⁹F-NMR, ¹H-NMR, HPLC-NMR nih.gov |

| p-Nitroaniline | p-Phenylenediamine, Acetanilide, Catechol | ¹H-NMR, FTIR, GC-MS eaht.org |

Metabolic Fate in Non Human Biological Systems

Animal Metabolism Studies (Non-Human Mammalian and Avian Models)

The metabolism of Aniline-UL-14C hydrochloride has been investigated in several non-human animal models to elucidate its behavior within biological systems.

Following administration, this compound is rapidly absorbed and distributed throughout the body in mammalian models. In Fischer 344 rats, peak plasma concentrations of radioactivity were observed within 0.5 to 2.0 hours. The radioactivity was found to be distributed across all tissues examined, with the highest concentrations typically found in the kidney, followed by the liver, plasma, lung, heart, spleen, and brain. However, the compound is also rapidly cleared from these tissues, with less than 0.1% of the total administered radioactivity remaining in any tissue 48 hours after dosing.

Table 1: Systemic Distribution of [¹⁴C]Aniline Hydrochloride in Male Fischer 344 Rats

| Tissue | Peak Radioactivity Concentration |

|---|---|

| Kidney | Highest |

| Liver | Second Highest |

| Plasma | Third Highest |

| Lung | Fourth Highest |

| Heart | Fifth Highest |

| Spleen | Sixth Highest |

| Brain | Lowest |

The biotransformation of aniline (B41778) primarily occurs in the liver and involves several key pathways: N-acetylation, aromatic hydroxylation, and N-hydroxylation. Aromatic hydroxylation, which involves the cytochrome P-450 enzyme system, results in the formation of o- or p-aminophenol. These metabolites can then undergo conjugation to form glucuronide or sulphate conjugates.

In rats, a significant metabolite is an acid-hydrolyzable conjugate of p-aminophenol. Studies have shown that acid hydrolysis of urine from rats treated with aniline hydrochloride yielded a substantial recovery of the dose as p-aminophenol. Enzymatic hydrolysis with β-glucuronidase/arylsulfatase also resulted in the recovery of p-aminophenol, confirming the presence of its conjugates. In some arachnid species, such as the cattle tick (Boophilus microplus), γ-glutamylanilide has been identified as a metabolite.

Aniline and its metabolites are rapidly eliminated from the body, primarily through urine. In Fischer 344 rats, a large percentage of the administered radioactivity was recovered in the urine within 48 hours. Fecal excretion accounts for a minor route of elimination. The rapid urinary excretion indicates efficient clearance of the compound from the systemic circulation.

Table 2: Urinary Excretion of Radioactivity in Male Fischer 344 Rats 48 Hours After Administration of [¹⁴C]Aniline Hydrochloride

| Dose | Percentage of Administered Radioactivity in Urine |

|---|---|

| Low | 96% |

| Medium | 91% |

| High | 77% |

While the primary metabolic pathways of aniline are conserved across many species, there are notable differences. In both rats and rabbits, the main metabolic route involves aromatic hydroxylation followed by conjugation. However, the specific conjugates and their proportions may vary.

Invertebrate species exhibit unique metabolic pathways. For example, in the cattle tick and the spider Nephila plumipes, hydroxylation to form free and conjugated o- and p-aminophenols occurs. Notably, the formation of γ-glutamylanilide was identified in the cattle tick but not in the spider. In the medaka fish (Oryzias latipes), N-acetylation is a dominant route of metabolism for 4-chloroaniline, a related compound, while polar conjugates are the primary metabolites of aniline. This suggests that the metabolic fate of aniline can differ significantly even between aquatic species.

Plant Metabolism and Uptake Investigations

The interaction of aniline with plant systems reveals processes of uptake and metabolic alteration, turning the plant into a potential sink for this environmental contaminant.

Plants can absorb aniline from contaminated soil and water through their root systems. Once absorbed, aniline can be translocated to other parts of the plant, including the stems and leaves. The metabolic processes within the plant can lead to the formation of bound residues, where the aniline moiety becomes incorporated into biopolymers such as lignin (B12514952) and carbohydrates. This binding makes the aniline less extractable by common solvents. One of the identified metabolic pathways in plants is the formation of N-glucosides, which involves the conjugation of aniline with glucose.

Information specifically detailing the foliar absorption of this compound is limited in the available scientific literature. General principles of foliar uptake suggest that small, lipophilic molecules can penetrate the leaf cuticle, but the specific efficiency and subsequent metabolic fate of aniline following foliar exposure require further investigation.

Q & A

Basic Research Questions

Q. How can researchers determine the purity of Aniline-UL-14C hydrochloride in experimental settings?

- Methodological Answer : Purity assessment requires a combination of analytical techniques. High-performance liquid chromatography (HPLC) with UV detection (λmax = 235, 288 nm) is recommended for quantifying impurities . Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity by analyzing proton environments. Batch-specific certificates of analysis (CoA) provided by suppliers should be cross-referenced, as they include validated purity data (e.g., ≥98% purity) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Occupational exposure limits (OELs) must be strictly followed due to its classification as a tumorigen, mutagen, and reproductive effector . Use fume hoods for ventilation, wear nitrile gloves, and employ closed-system handling to minimize inhalation risks. Institutional guidelines, such as those aligned with the Right to Know Act (e.g., hazard communication training), should be implemented . Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Q. How is the pH of an aqueous solution of Aniline hydrochloride calculated?

- Methodological Answer : Aniline hydrochloride ([C₆H₅NH₃⁺]Cl⁻) is a salt of a weak base (aniline, Kb = 4.3 × 10⁻¹⁰) and strong acid (HCl). The pH can be derived using the hydrolysis equation:

For a 0.233 M solution, calculate , then apply . Experimental validation via pH meters is advised to account for activity coefficients .

Advanced Research Questions

Q. How can isotopic labeling with ¹⁴C in Aniline hydrochloride track metabolic pathways in pharmacological studies?

- Methodological Answer : The ¹⁴C label at the UL (uniformly labeled) position enables tracing of metabolic intermediates. For example, in synthesizing fentanyl derivatives, radiolabeled aniline can be incorporated into imine precursors, and downstream metabolites are quantified via liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS) . Ensure compliance with radiological safety protocols (e.g., shielding, dosimetry) .

Q. How to resolve contradictions in reported thermodynamic properties (e.g., sublimation enthalpy) of Aniline hydrochloride?

- Methodological Answer : Discrepancies in sublimation enthalpy (ΔsubH) or boiling points (e.g., 518.2 K vs. alternative literature values) may arise from measurement techniques (e.g., calorimetry vs. vapor pressure methods). Researchers should:

- Cross-reference data from authoritative compilations (e.g., NIST Chemistry WebBook ).

- Replicate experiments under controlled conditions (e.g., using differential scanning calorimetry for ΔsubH).

- Report uncertainties and calibration standards in publications .

Q. What experimental strategies optimize the synthesis of stable derivatives of this compound for tracer studies?

- Methodological Answer : Derivatization requires pH-controlled environments to prevent decomposition. For imine formation (e.g., with NPP to synthesize fentanyl analogs):

React this compound with carbonyl compounds in anhydrous ethanol under nitrogen.

Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

Purify derivatives using recrystallization (e.g., ethanol/water mixtures) to minimize radiolytic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.